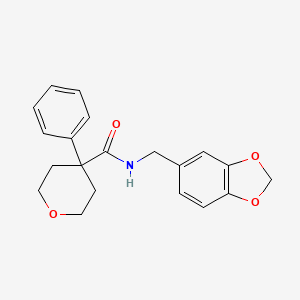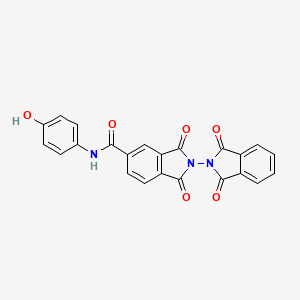![molecular formula C18H17N3 B5125670 7-[3-(1H-pyrazol-3-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline trifluoroacetate](/img/structure/B5125670.png)
7-[3-(1H-pyrazol-3-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[3-(1H-pyrazol-3-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline trifluoroacetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the tetrahydroisoquinoline family and has been the subject of many studies due to its unique properties. In
Wissenschaftliche Forschungsanwendungen
7-[3-(1H-pyrazol-3-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline trifluoroacetate has been studied extensively for its potential applications in various research fields. In medicinal chemistry, this compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as an antidepressant and anxiolytic agent. In addition, this compound has been explored for its potential use in the development of new drugs and drug delivery systems.
Wirkmechanismus
The mechanism of action of 7-[3-(1H-pyrazol-3-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline trifluoroacetate is not fully understood. However, studies have shown that this compound may act as an inhibitor of various enzymes such as acetylcholinesterase and monoamine oxidase. It may also modulate the activity of various neurotransmitters such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects
Studies have shown that 7-[3-(1H-pyrazol-3-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline trifluoroacetate may have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various cell and animal models. It may also improve cognitive function and memory in animal models of Alzheimer's disease. In addition, this compound may have neuroprotective effects and may prevent neuronal cell death.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 7-[3-(1H-pyrazol-3-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline trifluoroacetate in lab experiments include its unique properties and potential applications in various research fields. However, the limitations of using this compound include its complex synthesis method and limited availability.
Zukünftige Richtungen
There are several future directions for research on 7-[3-(1H-pyrazol-3-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline trifluoroacetate. These include exploring its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Further studies are also needed to understand its mechanism of action and its effects on various biological systems. In addition, research on the development of new drugs and drug delivery systems based on this compound is also needed.
Conclusion
In conclusion, 7-[3-(1H-pyrazol-3-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline trifluoroacetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its unique properties and potential applications make it an important compound for future research. Further studies are needed to understand its mechanism of action and its effects on various biological systems.
Synthesemethoden
The synthesis of 7-[3-(1H-pyrazol-3-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline trifluoroacetate involves a multi-step process. The first step involves the condensation of 3-(1H-pyrazol-3-yl)benzaldehyde with cyclohexanone in the presence of a catalyst. The resulting product is then reduced using sodium borohydride to obtain the corresponding alcohol. The alcohol is then reacted with trifluoroacetic anhydride to form the final product, 7-[3-(1H-pyrazol-3-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline trifluoroacetate.
Eigenschaften
IUPAC Name |
7-[3-(1H-pyrazol-5-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3/c1-2-14(10-16(3-1)18-7-9-20-21-18)15-5-4-13-6-8-19-12-17(13)11-15/h1-5,7,9-11,19H,6,8,12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSWJCAYSGTIMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)C3=CC(=CC=C3)C4=CC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[3-(1H-pyrazol-5-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-[({3-(2-methoxy-2-oxoethyl)-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]-4-imidazolidinyl}acetyl)amino]benzoate](/img/structure/B5125590.png)
![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(1H-imidazol-1-yl)ethyl]-N-methyl-2-pyridinamine](/img/structure/B5125595.png)
![N~1~,N~1~'-[1,3-phenylenebis(methylene)]bis[N~1~-(2-fluorophenyl)ethanediamide]](/img/structure/B5125603.png)
![2-[(3-anilino-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/structure/B5125614.png)
![{[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl]thio}acetonitrile](/img/structure/B5125617.png)
![2-(2-chlorophenyl)-4-methyl-4H-pyrrolo[1,2-a]benzimidazole](/img/structure/B5125623.png)
![7-(4-bromophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B5125631.png)


![1-benzyl-4-{[1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}piperazine](/img/structure/B5125660.png)
![N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-2-thiophenecarboxamide](/img/structure/B5125676.png)

![N~2~-(4-isopropylphenyl)-N~1~-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5125689.png)
![4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B5125696.png)